molecular formula C₁₅H₁₆D₄ClN₅O₄ B1158266 2-Chloro-N6-cyclopentyl-d4 Adenosine

2-Chloro-N6-cyclopentyl-d4 Adenosine

Cat. No.: B1158266
M. Wt: 373.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Adenosine (B11128) and Its Receptor Subtypes in Physiological Regulation

Adenosine is a ubiquitous nucleoside that plays a critical role in regulating a wide array of physiological processes throughout the body. nih.gov It exerts its effects by binding to and activating four distinct G protein-coupled receptors (GPCRs): the A1, A2A, A2B, and A3 adenosine receptors. wikipedia.orgnih.gov These receptors are distributed differently across various tissues and organs, and their activation triggers diverse intracellular signaling cascades. nih.govnih.gov

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels, while the A2A and A2B receptors couple to stimulatory G proteins (Gs/olf), resulting in an increase in cAMP production. nih.govtaylorandfrancis.com This differential coupling allows adenosine to modulate a vast range of cellular functions. For instance, in the central nervous system, adenosine is involved in regulating neurotransmitter release, synaptic plasticity, and neuroprotection. nih.gov In the cardiovascular system, it influences heart rate, contractility, and coronary blood flow. wikipedia.org Furthermore, adenosine receptors are key players in the immune system, modulating inflammatory responses. multispaninc.comnih.gov

The distinct physiological roles of each receptor subtype make them attractive therapeutic targets for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. nih.govabcam.com The development of selective agonists and antagonists for these receptors is a major focus of pharmacological research.

Rationale for Deuterium (B1214612) Labeling in Pharmacological Probes and Analytical Standards

Deuterium, a stable, non-radioactive isotope of hydrogen, has become a powerful tool in pharmaceutical research. musechem.com The strategic replacement of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can confer significant advantages without altering the fundamental chemical properties of the compound. musechem.comnih.gov

One of the primary benefits of deuterium labeling is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family. researchgate.net This can lead to a slower rate of metabolism, which can improve the pharmacokinetic profile of a drug by increasing its half-life and bioavailability. clearsynth.com

Beyond improving metabolic stability, deuterium-labeled compounds are indispensable as internal standards in analytical techniques like mass spectrometry. musechem.comacs.org Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a biological sample to enable highly accurate quantification of the non-labeled compound. acs.org This is crucial for pharmacokinetic and pharmacodynamic studies, where precise measurement of drug concentrations is essential.

Overview of 2-Chloro-N6-cyclopentyl-d4 Adenosine as a Research Tool

2-Chloro-N6-cyclopentyl-d4 Adenosine is the deuterated form of 2-Chloro-N6-cyclopentyladenosine (CCPA), a highly potent and selective agonist for the A1 adenosine receptor. d-nb.infotocris.com CCPA itself is a widely used research tool for investigating the physiological and pathophysiological roles of the A1 adenosine receptor. wikipedia.orgnih.gov

The primary application of 2-Chloro-N6-cyclopentyl-d4 Adenosine is as an internal standard for the quantification of CCPA in biological samples. lgcstandards.com By using the deuterated analog, researchers can achieve more accurate and reliable measurements of CCPA concentrations in complex matrices such as plasma, serum, or tissue homogenates during preclinical studies. This precision is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of CCPA.

While direct research findings on the biological activity of 2-Chloro-N6-cyclopentyl-d4 Adenosine are not extensively published, its utility lies in facilitating the detailed study of its non-deuterated, pharmacologically active counterpart, CCPA.

Detailed Research Findings on 2-Chloro-N6-cyclopentyladenosine (CCPA)

Extensive research has been conducted on the non-deuterated compound, CCPA, providing a strong basis for understanding the systems in which its deuterated analog is used.

CCPA is distinguished by its high affinity and selectivity for the A1 adenosine receptor. abcam.comd-nb.info This selectivity allows researchers to specifically probe the functions of the A1 receptor subtype.

Binding Affinity and Selectivity of CCPA

Receptor SubtypeKi (nM) - Human RecombinantSelectivity vs. A1
A1 0.8 abcam.comtocris.com-
A2A 2300 abcam.comtocris.com>2800-fold
A3 42 abcam.comtocris.com52.5-fold

This table presents the binding affinities (Ki values) of 2-Chloro-N6-cyclopentyladenosine (CCPA) for human adenosine receptor subtypes. The data highlights the compound's high selectivity for the A1 receptor.

Functionally, CCPA acts as a full agonist at A1 receptors, effectively inhibiting adenylate cyclase activity. d-nb.info In contrast, it demonstrates only partial agonist activity at A2 receptors and at much higher concentrations. d-nb.info Interestingly, at high concentrations, CCPA can also act as an antagonist at the A3 adenosine receptor. nih.gov

Functional Activity of CCPA

AssayReceptorEffectIC50/EC50 (nM)
Adenylate Cyclase InhibitionA1 (rat fat cell membranes)Full Agonist33 d-nb.infowikipedia.org
Adenylate Cyclase StimulationA2 (human platelet membranes)Partial Agonist3500 d-nb.info
Adenylate Cyclase StimulationA2B (human)Agonist18800 tocris.com

This table summarizes the functional activity of 2-Chloro-N6-cyclopentyladenosine (CCPA) at different adenosine receptor subtypes, demonstrating its potent agonism at the A1 receptor.

Research utilizing CCPA has provided significant insights into the role of the A1 adenosine receptor in various physiological processes. For example, studies have shown that CCPA can inhibit cardiomyocyte hypertrophy, suggesting a protective role for the A1 receptor in the heart. nih.gov In the central nervous system, CCPA has been shown to have anticonvulsant effects. caymanchem.com

Properties

Molecular Formula

C₁₅H₁₆D₄ClN₅O₄

Molecular Weight

373.83

Synonyms

2-Chloro-N-cyclopentyladenosine-d4;  CCPA-d4; 

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Incorporation of 2 Chloro N6 Cyclopentyl D4 Adenosine

Methodologies for Deuterium-Specific Labeling at the Cyclopentyl Moiety

The synthesis of 2-Chloro-N6-cyclopentyl-d4 Adenosine (B11128) necessitates the specific incorporation of four deuterium (B1214612) atoms into the cyclopentyl group. A plausible synthetic approach involves the preparation of a deuterated cyclopentylamine precursor, which is then coupled with a suitable purine (B94841) derivative.

One effective strategy for producing a deuterated cyclopentyl moiety is through the catalytic deuteration of cyclopentene. rsc.orgresearchgate.net This method involves the reaction of cyclopentene with deuterium gas (D2) in the presence of a supported metal catalyst, such as palladium on carbon (Pd/C) or platinum on silica (Pt/SiO2). rsc.org The reaction proceeds via the addition of deuterium across the double bond, resulting in a deuterated cyclopentane. To achieve the desired d4 labeling, reaction conditions can be optimized.

Alternatively, a deuterated cyclopentylamine can be synthesized from a cyclopentanone precursor. The reduction of cyclopentanone with a deuteride-donating reagent, such as lithium aluminum deuteride (LiAlD4), followed by conversion of the resulting deuterated cyclopentanol to an amine, provides a viable route. A more direct approach involves the reductive amination of cyclopentanone using a deuterium source and an aminating agent.

Once the deuterated cyclopentylamine-d4 is obtained, it can be coupled with a purine scaffold. A common method for the synthesis of N6-substituted adenosine analogs involves the reaction of a 6-chloropurine derivative with the desired amine. researchgate.net In this case, 2,6-dichloropurine riboside would be reacted with the synthesized cyclopentylamine-d4 to yield the target molecule, 2-Chloro-N6-cyclopentyl-d4 Adenosine.

Table 1: Potential Synthetic Routes for Deuterium Labeling of the Cyclopentyl Moiety
Route Starting Material Key Reagents Intermediate Advantages Challenges
Catalytic Deuteration CyclopenteneD2 gas, Pd/C or Pt/SiO2Cyclopentane-d4High deuterium incorporationRequires handling of flammable D2 gas; potential for over-reduction.
Reductive Amination CyclopentanoneDeuterium source, Aminating agentCyclopentylamine-d4Direct conversion to the amineMay require optimization of reaction conditions to achieve high isotopic purity.
Reduction and Conversion CyclopentanoneLiAlD4, followed by conversion reagentsCyclopentanol-d4Utilizes common reducing agentsMulti-step process may lead to lower overall yield.

Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Assessment

The confirmation of the chemical structure, purity, and isotopic enrichment of the synthesized 2-Chloro-N6-cyclopentyl-d4 Adenosine is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS) provides valuable information about the molecular weight and isotopic distribution of the synthesized compound. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula and confirm the incorporation of four deuterium atoms by the corresponding increase in molecular weight. The isotopic cluster in the mass spectrum will show a shift towards higher mass-to-charge ratios (m/z) compared to the unlabeled compound, and the relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the chemical purity of 2-Chloro-N6-cyclopentyl-d4 Adenosine. nih.govhelixchrom.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is commonly used for the analysis of adenosine and its analogs. nih.gov The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 2: Analytical Techniques for Characterization
Technique Parameter Assessed Expected Observation for 2-Chloro-N6-cyclopentyl-d4 Adenosine
¹H-NMR Structural confirmation, Isotopic enrichmentReduction/absence of cyclopentyl proton signals; intact ribose and purine signals. d-nb.info
²H-NMR Position of deuterium labelingSignals corresponding to the deuterium atoms on the cyclopentyl ring.
Mass Spectrometry Molecular weight, Isotopic enrichmentMolecular ion peak shifted by +4 m/z units compared to the unlabeled compound; analysis of isotopic cluster.
HPLC Chemical purityA single major peak indicating high purity. nih.govhelixchrom.com

Derivatization for Specialized Research Applications

The strategic derivatization of 2-Chloro-N6-cyclopentyl-d4 Adenosine can expand its utility in various research areas, particularly in the study of adenosine receptors. By introducing specific functional groups, the molecule can be adapted for applications such as affinity chromatography and fluorescence-based assays.

Affinity Chromatography: For the purification of adenosine receptors, 2-Chloro-N6-cyclopentyl-d4 Adenosine can be functionalized with a spacer arm terminating in a reactive group, such as an amine or a carboxylic acid. nih.govnih.gov This allows for the covalent attachment of the ligand to a solid support, creating an affinity matrix. The high affinity and selectivity of the CCPA scaffold for the A1 adenosine receptor would make such a matrix a powerful tool for isolating this receptor from complex biological samples. d-nb.inforesearchgate.net

Fluorescent Probes: The introduction of a fluorophore to 2-Chloro-N6-cyclopentyl-d4 Adenosine can enable the visualization and quantification of A1 adenosine receptors in living cells and tissues. acs.orgnih.gov This can be achieved by coupling a fluorescent dye to a functionalized derivative of the deuterated ligand. Such fluorescent probes are invaluable for studying receptor localization, trafficking, and ligand-receptor interactions in real-time using techniques like fluorescence microscopy and flow cytometry. acs.orgnih.gov The deuterium labeling would also allow for correlative studies using mass spectrometry-based techniques.

Table 3: Potential Derivatization and Applications
Derivatization Strategy Functional Group Introduced Specialized Application Research Benefit
Spacer Arm Attachment Amine, Carboxylic AcidAffinity ChromatographyPurification and isolation of A1 adenosine receptors. nih.govnih.gov
Fluorophore Conjugation Fluorescent DyeFluorescence Microscopy, Flow CytometryVisualization and quantification of A1 adenosine receptors in biological systems. acs.orgnih.gov

Pharmacological Characterization and Adenosine Receptor Subtype Selectivity of 2 Chloro N6 Cyclopentyl D4 Adenosine

Quantitative Receptor Binding Affinities and Dissociation Kinetics (e.g., Kᵢ, Bmax, Kₒₙ, Kₒ𝒻𝒻)

2-Chloro-N6-cyclopentyladenosine (CCPA) is renowned for its high affinity and remarkable selectivity for the adenosine (B11128) A₁ receptor. nih.gov Radioligand binding studies have consistently demonstrated its potent interaction with this receptor subtype across various species and tissues.

In binding assays using rat brain membranes, CCPA inhibits the binding of A₁ receptor-selective agonists with a high affinity, showing a Kᵢ (inhibition constant) value of approximately 0.4 nM. nih.govapexbt.com Studies on human recombinant adenosine receptors expressed in Chinese Hamster Ovary (CHO) cells have reported a Kᵢ value of 0.8 nM for the human A₁ receptor. rndsystems.com Further research has confirmed this high potency, with Kᵢ values of 1.3 nM and 0.5 nM in rat and bovine brain, respectively. apexbt.com

The density of A₁ receptors (Bmax) that bind to the tritiated form of CCPA, [³H]CCPA, has been measured in tissues with very low receptor expression, such as rat cardiomyocyte membranes. In these membranes, a Bmax value of 16 fmol/mg of protein was determined, with a corresponding high-affinity KD (dissociation constant) of 0.4 nmol/l, highlighting the utility of [³H]CCPA as a radioligand for characterizing A₁ receptors even in low-density tissues. nih.gov

While specific dissociation kinetics (Kₒₙ, Kₒ𝒻𝒻) for CCPA are not extensively detailed in the primary literature, it is known that [³H]CCPA binds reversibly to A₁ receptors. nih.gov The presence of GTP can modulate this binding, inducing a low-affinity state for the agonist, which is characteristic of G protein-coupled receptor (GPCR) agonists. nih.gov For instance, in rat brain membranes, the high-affinity KD of 0.2 nmol/l for [³H]CCPA shifts to a low-affinity value of 13 nmol/l in the presence of GTP. nih.gov

Table 1: Binding Affinities (Kᵢ) of CCPA at Adenosine Receptors
Receptor SubtypeSpecies/SystemKᵢ (nM)Reference
A₁Human (recombinant)0.8 rndsystems.com
A₁Rat Brain0.4 nih.govapexbt.com
A₁Bovine Brain0.5 apexbt.com
A₂AHuman (recombinant)2300 rndsystems.com
A₂ARat Striatum3900 nih.govapexbt.com
A₃Human (recombinant)42 rndsystems.com
A₃ (as antagonist)Human (recombinant)38 nih.gov

Agonist Efficacy and Potency at A1, A2A, A2B, and A3 Adenosine Receptors (e.g., EC50, IC50, Emax)

CCPA demonstrates potent and full agonist activity at the A₁ adenosine receptor, while its effects on other subtypes are significantly weaker or even antagonistic. nih.govd-nb.info In functional assays, CCPA effectively inhibits adenylate cyclase activity, a process mediated by the A₁ receptor. In rat fat cell membranes, CCPA shows an IC₅₀ (half-maximal inhibitory concentration) of 33 nM. nih.govapexbt.comd-nb.info Its potency as an A₁ agonist is also evident in its negative chronotropic activity in spontaneously beating rat atria, where it produces an EC₅₀ (half-maximal effective concentration) of 8.2 nM. apexbt.comcaymanchem.com

In contrast, its activity at A₂ receptors is substantially lower. For stimulation of adenylate cyclase activity in human platelet membranes, a model for the A₂ receptor, CCPA has an EC₅₀ of 3500 nM. nih.govapexbt.comd-nb.info At the human A₂B receptor, the EC₅₀ value is even higher, at 18800 nM. rndsystems.comtocris.com Studies have characterized CCPA as a full agonist at A₁ receptors but only a partial agonist at A₂ receptors. d-nb.info The maximal stimulation (Emax) of adenylate cyclase via the A₂ receptor by CCPA is significantly less than that produced by non-selective agonists like NECA. d-nb.info

Interestingly, while CCPA binds to the human A₃ receptor with moderate affinity (Kᵢ of 42 nM), it does not exhibit agonist activity. rndsystems.comnih.gov Instead, it acts as a competitive antagonist at this subtype. nih.gov

Table 2: Functional Potency (EC₅₀/IC₅₀) of CCPA
Receptor & ActionAssay SystemPotency (nM)Reference
A₁ (Inhibition of Adenylate Cyclase)Rat Fat Cell MembranesIC₅₀ = 33 nih.govapexbt.com
A₁ (Negative Chronotropy)Isolated Rat AtriaEC₅₀ = 8.2 apexbt.comcaymanchem.com
A₂ (Stimulation of Adenylate Cyclase)Human Platelet MembranesEC₅₀ = 3500 nih.govapexbt.com
A₂B (Agonist activity)Human RecombinantEC₅₀ = 18800 rndsystems.comtocris.com

Allosteric Modulation and Receptor Functional Selectivity

A remarkable aspect of CCPA's pharmacology is its functional selectivity, most notably its dual role as a potent agonist at the A₁ receptor and an antagonist at the A₃ receptor. nih.gov In studies using CHO cells expressing the human A₃ receptor, CCPA was found to bind with a Kᵢ value of 38 nM but did not activate the receptor by inducing phosphoinositide turnover or inhibiting cyclic AMP production. nih.gov Instead, it competitively antagonized the effects of the A₃ receptor agonist Cl-IB-MECA with a KB value of 5.0 nM. nih.gov This is an unusual characteristic for adenosine derivatives, which are often assumed to have similar (agonist or antagonist) effects across receptor subtypes where they bind. nih.gov

This functional selectivity highlights that receptor binding does not always translate to receptor activation. The structural modification—specifically the 2-chloro group on the N⁶-cyclopentyladenosine scaffold—is critical for this differential effect. nih.gov While the non-deuterated analog, N⁶-cyclopentyladenosine (CPA), acts as an agonist at both A₁ and A₃ receptors, the addition of the 2-chloro group in CCPA preserves A₁ agonism while converting its A₃ activity to antagonism. nih.gov There is no evidence in the reviewed literature to suggest that CCPA acts as an allosteric modulator; its action at the A₃ receptor is described as competitive antagonism. nih.gov

Comparative Analysis with Non-Deuterated Analogs and Other Adenosine Receptor Agonists

The pharmacological profile of CCPA is best understood in comparison to its parent compound, N⁶-cyclopentyladenosine (CPA), and other standard adenosine agonists like R-N⁶-phenylisopropyladenosine (R-PIA).

The addition of the 2-chloro substituent to the CPA structure significantly enhances both affinity and selectivity for the A₁ receptor. nih.govd-nb.info CCPA has approximately a two-fold higher affinity for the A₁ receptor than CPA (Kᵢ of 0.4 nM for CCPA vs. 0.8 nM for CPA in rat brain membranes). nih.govd-nb.info More strikingly, its selectivity for A₁ over A₂A receptors is dramatically increased. CCPA demonstrates an almost 10,000-fold A₁-selectivity in binding assays, whereas CPA's selectivity is around 3,000-fold. d-nb.info In functional adenylate cyclase assays, CCPA shows a more than 100-fold selectivity, which is about three to four times higher than that of CPA. nih.govd-nb.info

Elucidation of Cellular and Molecular Mechanisms Mediated by 2 Chloro N6 Cyclopentyl D4 Adenosine

G-Protein Coupling and Downstream Signal Transduction Pathways

As a selective A1AR agonist, 2-Chloro-N6-cyclopentyl-d4 Adenosine (B11128) initiates its effects by binding to the receptor, which is coupled to pertussis toxin-sensitive Gi/o proteins. This interaction causes the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, both of which are active in signal transduction and modulate various cellular effectors.

One of the most well-characterized downstream effects of A1AR activation is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.

The potency of CCPA, the non-deuterated form, in this pathway has been quantified in various models. In rat fat cell membranes, CCPA inhibits adenylyl cyclase with a half-maximal inhibitory concentration (IC50) of 33 nM. nih.govnih.govresearchgate.net This demonstrates its high efficacy as a full agonist at the A1 receptor. nih.gov In contrast, its effect on A2A receptors, which stimulate adenylyl cyclase, is significantly weaker, highlighting its selectivity. nih.govnih.govresearchgate.net

Table 1: Potency of 2-Chloro-N6-cyclopentyladenosine (CCPA) in Adenylyl Cyclase Modulation
Receptor TargetCell/Tissue ModelEffectPotencySource
A1 Adenosine ReceptorRat Fat Cell MembranesInhibition of Adenylyl CyclaseIC50 = 33 nM nih.govnih.govresearchgate.net
A2 Adenosine ReceptorHuman Platelet MembranesStimulation of Adenylyl CyclaseEC50 = 3500 nM nih.govresearchgate.net

The dissociated Gβγ subunits released upon A1AR activation directly modulate the activity of specific ion channels. A key target is the family of G-protein-coupled inwardly rectifying potassium channels (GIRKs or Kir3). wikipedia.org Activation of A1AR leads to the binding of Gβγ subunits to GIRK channels, causing them to open. wikipedia.org This opening results in an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron or myocyte less excitable and plays a crucial role in the inhibitory effects of adenosine in the central nervous system and the heart. Studies have shown that while A2 receptor agonists can activate ATP-sensitive potassium (KATP) channels, the selective A1 agonist CCPA does not induce these currents, indicating specificity in the type of potassium channel modulated. nih.gov

Activation of the A1AR can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade. This pathway is crucial for regulating cellular processes like proliferation and survival. nih.govnih.gov The mechanism can involve different intermediaries depending on the cell type. In some cells, the pathway is activated via a β-arrestin-dependent mechanism following receptor stimulation. nih.gov In other tissues, such as coronary artery smooth muscle cells, A1AR activation stimulates Protein Kinase C (PKC), which in turn phosphorylates and activates p42/p44 MAPK (ERK1/2). nih.gov This signaling cascade demonstrates that A1AR can influence cellular functions beyond the canonical inhibition of cAMP.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade activated by 2-Chloro-N6-cyclopentyl-d4 Adenosine. This pathway is fundamental for promoting cell survival and proliferation. nih.govnih.gov Upon A1AR stimulation, the activated Gβγ subunits can recruit and activate PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.com This recruitment leads to the phosphorylation and activation of Akt, which then phosphorylates a host of downstream targets to exert anti-apoptotic and pro-survival effects. nih.gov This pathway is a key mechanism behind the cardioprotective effects attributed to A1AR activation. mdpi.complos.org

Research has demonstrated that A1AR activation can inhibit the calcineurin signaling pathway. In a model of angiotensin II-induced cardiomyocyte hypertrophy, the A1 agonist CCPA was found to significantly inhibit this hypertrophy by acting on the calcineurin pathway. nih.gov Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that, when activated, dephosphorylates the nuclear factor of activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the activation of hypertrophic gene programs. The inhibitory effect of CCPA on this pathway suggests a role for A1AR in counteracting pathological cardiac remodeling. nih.gov

Receptor Internalization and Trafficking Dynamics

Prolonged exposure to an agonist like 2-Chloro-N6-cyclopentyl-d4 Adenosine induces regulatory processes, including receptor desensitization and internalization. Studies utilizing advanced techniques like NanoBiT complementation have confirmed that A1AR agonists, including CCPA, stimulate a robust internalization of the receptor from the cell surface. nih.govnih.gov This process is a key mechanism for regulating the intensity and duration of receptor signaling.

Internalization of the A1AR can proceed through both clathrin- and caveolae-dependent endocytosis. nih.gov The process is often initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. frontiersin.org β-arrestin binding not only uncouples the receptor from its G-protein, terminating the primary signal, but also acts as an adaptor protein, targeting the receptor to clathrin-coated pits for endocytosis. nih.govfrontiersin.org Following internalization, the receptor can be either targeted for degradation in lysosomes or dephosphorylated and recycled back to the plasma membrane, a process that resensitizes the cell to further stimulation.

Table 2: Agonist-Induced Internalization of the A1 Adenosine Receptor
AgonistEffect on A1AREfficacySource
2-Chloro-N6-cyclopentyladenosine (CCPA)Stimulation of InternalizationFull Agonist nih.gov
NECAStimulation of InternalizationFull Agonist nih.gov
CapadenosonStimulation of InternalizationPartial Agonist nih.gov

Modulation of Gene Expression and Protein Synthesis

The activation of adenosine A1 receptors (A1AR) by 2-Chloro-N6-cyclopentyl-d4 Adenosine initiates a cascade of intracellular signaling events that profoundly influence gene expression and protein synthesis. As a potent and highly selective A1AR agonist, this compound leverages the receptor's coupling to Gi/o proteins to modulate cellular machinery responsible for transcribing DNA into RNA and translating RNA into functional proteins. wikipedia.orgd-nb.infowikipedia.orgsemanticscholar.orgnih.gov These regulatory actions are critical in mediating the compound's broader physiological effects, particularly in the central nervous and cardiovascular systems.

Research has demonstrated that signaling through the A1AR can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the p38 MAPK and extracellular signal-regulated kinase (ERK)1/2 pathways. nih.gov These pathways are pivotal in transmitting signals from the cell surface to the nucleus, where they can influence the activity of various transcription factors. Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA (mRNA). The modulation of these factors can lead to widespread changes in the cellular proteome.

One significant area of impact is the regulation of genes associated with cellular stress, growth, and survival. For instance, in the context of cardiac health, A1AR activation has been shown to inhibit cardiomyocyte hypertrophy, a condition characterized by the enlargement of heart muscle cells. This inhibitory effect is achieved, in part, by suppressing the gene expression of hypertrophic markers. nih.gov

In a study using a neonatal rat cardiomyocyte hypertrophy model induced by angiotensin II (AngII), treatment with 2-Chloro-N6-cyclopentyladenosine (CCPA), the non-deuterated counterpart, was found to significantly decrease the mRNA expression of several key genes involved in the hypertrophic response. nih.gov These include atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). nih.gov The expression of these genes is a hallmark of the pathological growth of cardiomyocytes.

The table below summarizes the observed effects on gene and protein expression in AngII-induced hypertrophic cardiomyocytes.

Gene/Protein TargetEffect ObservedExperimental ModelSignaling Pathway Implication
Atrial Natriuretic Peptide (ANP) mRNADownregulationNeonatal Rat CardiomyocytesInhibition of Cardiac Hypertrophy
B-type Natriuretic Peptide (BNP) mRNADownregulationNeonatal Rat CardiomyocytesInhibition of Cardiac Hypertrophy
β-myosin heavy chain (β-MHC) mRNADownregulationNeonatal Rat CardiomyocytesInhibition of Cardiac Hypertrophy
Calcineurin Aβ (CnAβ) mRNADownregulationNeonatal Rat CardiomyocytesCalcineurin Signaling Pathway
Calcineurin Aβ (CnAβ) ProteinDownregulationNeonatal Rat CardiomyocytesCalcineurin Signaling Pathway
Total Protein Synthesis (3H-Leu incorporation)InhibitionNeonatal Rat CardiomyocytesGeneral Anti-hypertrophic Effect

The influence of 2-Chloro-N6-cyclopentyl-d4 Adenosine extends to the nervous system, where A1AR activation is involved in synaptic transmission and neuronal protection. nih.gov Adenosine signaling is recognized as a critical link between cellular energy status, neuronal activity, and gene expression. researchgate.net While direct studies on the deuterated compound's effect on specific neuronal gene programs are emerging, the known mechanisms of its non-deuterated analog suggest a role in modulating immediate early genes (IEGs). IEGs, such as c-Fos, are rapidly and transiently expressed in response to neuronal activity and are crucial for long-term changes in synaptic plasticity. nih.gov The signaling cascades initiated by A1AR activation, like the ERK/MAPK pathway, are well-known inducers of IEG expression, suggesting that this compound can influence the genetic and protein synthesis machinery that underpins learning and memory.

Preclinical in Vivo Investigations of 2 Chloro N6 Cyclopentyl D4 Adenosine in Mechanistic Models

Neurophysiological Modulation in Animal Models of Central Nervous System Function

2-Chloro-N6-cyclopentyladenosine (CCPA), a potent and highly selective agonist for the adenosine (B11128) A1 receptor, has been extensively studied for its modulatory effects on the central nervous system (CNS). Its actions are primarily mediated through the activation of A1 receptors, which are abundantly expressed in various brain regions, including the hippocampus, cortex, and cerebellum.

Electrophysiological Effects on Neuronal Activity

In vivo studies have demonstrated that CCPA exerts significant control over neuronal excitability, largely through inhibitory mechanisms. A key finding is its potent anticonvulsant activity. In rodent models, systemic administration of CCPA has been shown to protect against seizures induced by various chemoconvulsants.

Effect of CCPA on Hippocampal Afterdischarge (AD) Threshold in Rats of Different Ages
Age Group Effect on AD Threshold
12-day-oldSignificantly Increased
15-day-oldSignificantly Increased
18-day-oldSignificantly Increased
25-day-oldSignificantly Decreased (at higher dose)
60-day-oldSignificantly Increased
Data synthesized from findings reported in Frontiers in Pharmacology, 2019. nih.gov

Modulation of Neurotransmitter Release (e.g., GABAergic transmission)

The activation of presynaptic adenosine A1 receptors by CCPA is a primary mechanism for its neuromodulatory effects, leading to the inhibition of neurotransmitter release. While it is well-established that adenosine A1 agonists inhibit the release of excitatory neurotransmitters like glutamate (B1630785), their interaction with the GABAergic system is more complex.

One preclinical study in mice investigated the relationship between the anticonvulsant effects of CCPA and GABAergic transmission. physiology.org Interestingly, despite its anticonvulsant properties, in vivo administration of CCPA was found to increase the binding of [35S]TBPS, a ligand that binds to the chloride channel of the GABAA receptor complex, in several brain regions. physiology.org This finding suggests a reduction in the function of the GABA-coupled chloride channel. physiology.org This seemingly contradictory result indicates that the anticonvulsant actions of CCPA are likely independent of a direct enhancement of GABAergic inhibition and are more probably related to its well-documented inhibition of excitatory neurotransmitter release. physiology.org

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary cellular models of synaptic plasticity. Given that adenosine A1 receptor activation inhibits the release of glutamate, a key neurotransmitter in inducing LTP, it is anticipated that CCPA would have a significant impact on synaptic plasticity.

While direct in vivo studies on the effect of CCPA on LTP are limited in the provided search results, the known mechanisms of A1 receptor activation strongly suggest an inhibitory role in the induction of LTP. By reducing presynaptic glutamate release, CCPA would limit the necessary postsynaptic depolarization and NMDA receptor activation required to initiate the signaling cascades that lead to LTP. This inhibitory effect on excitatory synaptic transmission is a core component of the neuroprotective and anticonvulsant properties of A1 receptor agonists.

Cardiovascular Regulatory Mechanisms in Preclinical Animal Models (e.g., heart rate, myocardial ischemia)

The cardiovascular system is a major target for adenosine A1 receptor modulation. In preclinical animal models, CCPA has demonstrated significant effects on cardiovascular parameters, most notably heart rate and the response to myocardial ischemia.

Activation of adenosine A1 receptors in the heart leads to negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effects. In isolated rat atria, CCPA has been shown to decrease heart rate. In vivo studies in rats have also demonstrated that systemic administration of adenosine A1 agonists, such as N6-cyclohexyladenosine (a compound with similar A1 agonistic properties to CCPA), produces a dose-dependent decrease in both blood pressure and heart rate. healthline.com

A significant area of investigation has been the cardioprotective effects of CCPA in the context of myocardial ischemia. Pretreatment with CCPA has been shown to mimic the protective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent longer ischemic insult. In a rabbit model of myocardial infarction, pretreatment with CCPA significantly reduced the infarct size following a 30-minute coronary occlusion and 72 hours of reperfusion. nih.gov This protection was sustained and was not abolished by the administration of an A1 receptor antagonist after reperfusion, suggesting that the protective mechanisms are initiated before the ischemic event and have lasting effects. nih.gov

Cardioprotective Effect of CCPA in a Rabbit Model of Myocardial Infarction
Treatment Group Infarct Size (% of Ischemic Zone)
Control46.5%
CCPA (0.125 mg/kg)30.8%
CCPA (0.25 mg/kg) followed by DPCPX26.2%
Data synthesized from findings reported in Cardiovascular Research, 1993. nih.gov

Furthermore, in a study using neonatal rat cardiomyocytes, CCPA was found to inhibit angiotensin II-induced cardiomyocyte hypertrophy, a key process in the development of heart failure. frontiersin.org This anti-hypertrophic effect was mediated through the calcineurin signaling pathway. frontiersin.org

Renal and Metabolic System Interactions in Animal Models

The influence of 2-Chloro-N6-cyclopentyladenosine on renal and metabolic systems is primarily mediated by the activation of adenosine A1 receptors, which are expressed in the kidneys and adipose tissue.

In the kidney, adenosine A1 receptor activation plays a crucial role in regulating renal hemodynamics and protecting against ischemic injury. Studies in mice have shown that pretreatment with CCPA protects against renal ischemia-reperfusion injury. nih.govrndsystems.com This protective effect is characterized by reduced plasma creatinine (B1669602) levels and less severe histological damage 24 hours after the ischemic event. nih.govrndsystems.com Conversely, mice lacking the A1 adenosine receptor exhibit increased renal injury following ischemia and reperfusion. A German study on the chronic effects of CCPA in rats involved measuring electrolyte excretion, renal blood flow (RBF), and glomerular filtration rate (GFR), confirming the compound's significant impact on renal function. researchgate.net

Regarding metabolic interactions, adenosine A1 receptor agonists are known for their potent antilipolytic effects. In a study using streptozotocin-treated diabetic rats, an animal model characterized by enhanced lipolysis, adenosine A1 agonists were evaluated for their metabolic effects. capes.gov.br While CCPA itself was not the primary compound tested for oral administration in this specific study, a structurally related and potent A1 agonist, N-5'-ethyl-N(6)(cyclopentyl)adenosine-5'-uronamide, demonstrated the ability to significantly reduce triglycerides. capes.gov.br However, these beneficial metabolic effects were accompanied by significant reductions in mean arterial pressure and heart rate. capes.gov.br Another study highlighted that in fasted rats, CCPA did not significantly alter the de novo synthesis of GABA, aspartate, or glutamine in the brain, but it did decrease the contribution of the astrocytic anaplerotic pathway to glutamate synthesis, indicating a nuanced effect on cerebral intermediary metabolism. nih.gov

Summary of Renal and Metabolic Effects of A1 Agonists in Animal Models
System Observed Effect
Renal
Renal Ischemia-Reperfusion InjuryProtective effect, reduced plasma creatinine and histological damage
Renal HemodynamicsModulation of renal blood flow and glomerular filtration rate
Metabolic
LipolysisPotent inhibition in adipocytes
Plasma Lipids (in diabetic rats)Reduction in triglycerides (with related A1 agonists)
Cerebral MetabolismAltered glutamate synthesis pathways

Immunomodulatory Effects in Animal Models of Inflammation

The adenosinergic system is increasingly recognized as a key regulator of inflammation and immune responses. The activation of adenosine A1 receptors, in particular, has been shown to exert immunomodulatory effects, often of an anti-inflammatory nature.

In the central nervous system, adenosine A1 receptor activation is associated with neuroprotection, partly through the modulation of neuroinflammation. nih.gov Studies suggest that A1 receptor activation can reduce the proliferation of astrocytes, which are key players in the neuroinflammatory response. nih.gov Furthermore, research in A1 adenosine receptor knockout mice has revealed an increase in neuroinflammation and microglial activity, indicating a tonic anti-inflammatory role for endogenous adenosine acting on A1 receptors. nih.gov

While specific in vivo studies on the effects of 2-Chloro-N6-cyclopentyladenosine in peripheral models of inflammation were not detailed in the provided search results, the general understanding of adenosine A1 receptor function points towards an anti-inflammatory profile. Adenosine can inhibit the release of pro-inflammatory mediators from activated immune cells. taylorandfrancis.com The ubiquitous expression of adenosine receptors on immune cells, including lymphocytes, neutrophils, and macrophages, positions the adenosinergic system as a critical checkpoint in the immune response. physiology.orgd-nb.info Therefore, it is plausible that in animal models of inflammation, such as those involving sepsis or arthritis, administration of a selective A1 agonist like CCPA would lead to a dampening of the inflammatory cascade.

Investigation of Organ-Specific Receptor Distribution and Functional Roles in Animal Models

The distribution and functional significance of adenosine A1 receptors have been extensively studied in various animal models using the parent compound, CCPA. These investigations provide a foundational understanding of where 2-Chloro-N6-cyclopentyl-d4 Adenosine would likely act and the physiological responses it would elicit.

Adenosine A1 receptors are widely distributed throughout the body, with particularly high concentrations in the brain, heart, adipose tissue, and kidneys. nih.gov In vivo studies in animal models, primarily rodents, have utilized CCPA to probe the functional roles of these receptors in various organs.

Central Nervous System:

In the brain, adenosine A1 receptors are abundant in regions such as the hippocampus, cerebellum, and cortex. mdpi.com Administration of CCPA in rats has been shown to have a significant impact on neuronal activity. For instance, it has been demonstrated to reduce GABAergic transmission in different areas of the mouse brain. nih.gov Furthermore, studies using ex vivo 13C NMR spectroscopy in rats have shown that CCPA can influence neuronal and astrocytic metabolism. nih.gov Specifically, it was found to decrease the contribution of the astrocytic anaplerotic pathway to glutamate synthesis. nih.gov These findings highlight the role of adenosine A1 receptors in modulating neurotransmission and cerebral metabolism.

Cardiovascular System:

The heart is another organ with a high density of adenosine A1 receptors. In animal models, activation of these receptors by CCPA has demonstrated significant cardioprotective effects. For example, in a rat model of cardiomyocyte hypertrophy induced by angiotensin II, CCPA was found to inhibit this pathological growth. nih.gov The mechanism of this antihypertrophic effect was linked to the calcineurin signaling pathway. nih.gov This suggests a crucial role for adenosine A1 receptor signaling in modulating cardiac remodeling.

Renal System:

In the kidneys, adenosine A1 receptors are involved in regulating renal hemodynamics and tubular function. Research has indicated that proximal tubule sphingosine (B13886) kinase-1 plays a critical role in the renal protection mediated by adenosine A1 receptor activation. nih.gov

Adipose Tissue:

In rat fat cell membranes, CCPA has been shown to inhibit adenylate cyclase activity, which is a classic functional response mediated by adenosine A1 receptors. This demonstrates the role of these receptors in regulating metabolic processes within adipose tissue.

The table below summarizes the observed effects of the parent compound, CCPA, in various organ systems in preclinical animal models.

Organ SystemAnimal ModelKey Research Finding
Central Nervous System MouseReduced GABAergic transmission in various brain regions. nih.gov
RatDecreased the astrocytic anaplerotic pathway's contribution to glutamate synthesis. nih.gov
Cardiovascular System RatInhibited angiotensin II-induced cardiomyocyte hypertrophy via the calcineurin pathway. nih.gov
Renal System General Animal ModelsImplicated in renal protection through sphingosine kinase-1 modulation in the proximal tubules. nih.gov
Adipose Tissue RatInhibited adenylate cyclase activity in fat cell membranes.

Application of 2 Chloro N6 Cyclopentyl D4 Adenosine in Advanced Analytical Methodologies

Use as an Internal Standard in Quantitative Bioanalysis of Adenosine (B11128) and Related Analogs

In the realm of quantitative bioanalysis, particularly when using mass spectrometry-based techniques, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements. documentsdelivered.com 2-Chloro-N6-cyclopentyl-d4 Adenosine, with its chemical structure nearly identical to the parent compound but with a distinct mass, is an ideal internal standard for the quantification of CCPA and structurally related adenosine analogs in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov The development of a robust LC-MS/MS method for adenosine and its analogs often employs a stable isotope-labeled internal standard like CCPA-d4 to ensure reliability. nih.gov

The primary advantage of using a deuterated internal standard such as CCPA-d4 is its ability to co-elute with the analyte of interest (e.g., CCPA) under identical chromatographic conditions. This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer affect both the analyte and the internal standard to the same extent. documentsdelivered.com This proportional relationship allows for accurate correction of potential analytical errors, leading to highly reliable quantitative results.

A typical LC-MS/MS method development would involve the following steps:

Optimization of Mass Spectrometric Parameters: The mass spectrometer is tuned to detect specific precursor-to-product ion transitions for both the analyte (e.g., CCPA) and the internal standard (CCPA-d4). These transitions are unique to each molecule and provide a high degree of selectivity.

Chromatographic Separation: A suitable liquid chromatography method is developed to separate the analyte from other endogenous components in the biological matrix, reducing matrix effects and improving the signal-to-noise ratio.

Sample Preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is optimized to isolate the analyte and internal standard from the biological sample (e.g., plasma, urine, or tissue homogenate).

Method Validation: The developed method is rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. caymanchem.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of CCPA using CCPA-d4 as an Internal Standard

Parameter Analyte (CCPA) Internal Standard (CCPA-d4)
Precursor Ion (m/z) 370.1 374.1
Product Ion (m/z) 254.1 258.1
Collision Energy (eV) 25 25
Retention Time (min) 3.8 3.8

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly employed for the analysis of polar compounds like adenosine and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically after a derivatization step to increase the volatility of the analytes. In such applications, a deuterated internal standard like 2-Chloro-N6-cyclopentyl-d4 Adenosine is crucial for accurate quantification. nih.govnih.gov

The derivatization process, which can be complex and introduce variability, is effectively compensated for by the use of a deuterated internal standard that undergoes the same chemical modifications as the analyte. The principles of using a deuterated internal standard in GC-MS are similar to those in LC-MS/MS, with the internal standard correcting for variations in derivatization efficiency, injection volume, and ionization in the mass spectrometer.

Tracer Studies for Receptor Occupancy and Ligand-Binding Kinetics In Vitro and In Vivo (Preclinical Animal Models)

The non-radioactive, stable isotope-labeled nature of 2-Chloro-N6-cyclopentyl-d4 Adenosine makes it a valuable tool for in vitro and in vivo tracer studies aimed at understanding receptor occupancy and ligand-binding kinetics. These studies are fundamental in drug discovery for characterizing the interaction of a drug candidate with its target receptor.

In in vitro binding assays, CCPA-d4 can be used in competition experiments to determine the binding affinity (Ki) of unlabeled ligands for the adenosine A1 receptor. By measuring the displacement of a radiolabeled ligand by varying concentrations of the unlabeled test compound, the affinity of the test compound can be accurately determined. While not a direct application of its deuterated nature, its use as a well-characterized analog is relevant.

More significantly, in preclinical in vivo studies, particularly those involving positron emission tomography (PET), deuterated compounds are increasingly being explored. nih.govresearchgate.net While a radiolabeled version of CCPA would be necessary for direct PET imaging, studies with deuterated analogs can provide crucial information on metabolic stability. A slower metabolism of a deuterated tracer can lead to a higher parent fraction in the plasma and brain, which simplifies the kinetic modeling of PET data and provides a clearer signal of target engagement. nih.gov

For example, a preclinical study might involve administering CCPA-d4 to an animal model and subsequently measuring its concentration in plasma and target tissues over time using LC-MS/MS. This allows for the determination of key pharmacokinetic parameters and an understanding of how the compound distributes in the body and engages with its target receptor.

Table 2: Illustrative Data from a Preclinical In Vivo Receptor Occupancy Study

Time (hours) Plasma Concentration of CCPA-d4 (ng/mL) Brain Tissue Concentration of CCPA-d4 (ng/g) Receptor Occupancy (%)
0.5 150 50 85
1 120 45 80
2 80 30 65
4 40 15 40
8 10 5 15

Methodologies for Studying Drug-Drug Interactions at the Metabolic Level (Using Deuterated Probes)

Understanding the potential for drug-drug interactions is a critical aspect of drug development. Many such interactions occur at the level of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Deuterated compounds like 2-Chloro-N6-cyclopentyl-d4 Adenosine can be employed as probes to investigate the metabolic fate of the parent compound and its potential to interact with other drugs.

The use of stable isotope-labeled compounds offers several advantages in metabolic studies. When a mixture of the deuterated and non-deuterated compound is administered, the resulting metabolites will appear as doublets in the mass spectrum, with a mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotope signature" allows for the easy identification of metabolites in complex biological matrices.

Furthermore, by comparing the metabolic profile of the parent compound in the presence and absence of a potential interacting drug, it is possible to identify which metabolic pathways are inhibited or induced. For instance, if a co-administered drug inhibits a specific CYP enzyme responsible for a major metabolic pathway of CCPA, a decrease in the corresponding metabolite and an increase in the parent compound's concentration would be observed. The use of CCPA-d4 facilitates the precise quantification of these changes. nih.gov

Table 3: Hypothetical Data from a Drug-Drug Interaction Study

Condition Parent Compound (CCPA) Concentration (ng/mL) Metabolite A Concentration (ng/mL) Metabolite B Concentration (ng/mL)
CCPA alone 50 25 15
CCPA + Inhibitor X 95 5 14

This hypothetical data suggests that Inhibitor X significantly inhibits the formation of Metabolite A, indicating a potential drug-drug interaction involving the metabolic pathway leading to this metabolite.

Advanced Research Methodologies Employing 2 Chloro N6 Cyclopentyl D4 Adenosine

Radioligand Binding Assays and Autoradiography (Utilizing appropriate labeled analogs)

Radioligand binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. In the context of the A1 adenosine (B11128) receptor, tritiated analogs of potent ligands are invaluable. The tritiated version of CCPA, [³H]CCPA, has been instrumental in characterizing A1 adenosine receptors due to its high affinity and selectivity. nih.govwikipedia.org

In these assays, membranes from tissues or cells expressing the receptor of interest are incubated with the radioligand ([³H]CCPA). The amount of radioligand bound to the receptors is then measured. To determine the affinity of a non-radiolabeled compound like 2-Chloro-N6-cyclopentyl-d4 Adenosine, competition binding assays are performed. In such an experiment, increasing concentrations of the unlabeled test compound are added to compete with a fixed concentration of the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. For the non-deuterated CCPA, these assays have revealed a sub-nanomolar affinity for the A1 receptor, with Ki values around 0.4 nM to 0.83 nM, and an almost 10,000-fold selectivity over the A2A receptor. nih.govwikipedia.orgcaymanchem.com

The primary role for 2-Chloro-N6-cyclopentyl-d4 Adenosine in this context would not be as the primary ligand in traditional radioligand binding assays, but as a stable isotope-labeled internal standard in quantitative assays that use mass spectrometry as the detection method. This is particularly relevant for studies aiming to measure the concentration of the non-deuterated drug in biological samples. The d4 analog co-elutes with the unlabeled compound but is distinguishable by its higher mass, allowing for precise quantification and correction for sample loss or matrix effects during analysis.

Autoradiography extends the principles of radioligand binding to tissue sections, allowing for the visualization of receptor distribution. Using radiolabeled ligands like [³H]CCPA or the radioiodinated agonist ¹²⁵I-N⁶-p-hydroxyphenylisopropyladenosine (¹²⁵I-HPIA), researchers can map the anatomical location of A1 adenosine receptors in the brain and other tissues. nih.govnih.gov These studies have shown high densities of A1 receptors in the hippocampus, cerebellum, cerebral cortex, and thalamic nuclei. nih.gov While 2-Chloro-N6-cyclopentyl-d4 Adenosine is not directly used in autoradiography, this technique provides the crucial anatomical map, identifying the regions where the physiological effects of this agonist would be most pronounced. Furthermore, deuteration can be a strategy to improve the metabolic stability of radiotracers for Positron Emission Tomography (PET), a technique for in-vivo imaging of receptors in the human brain. nih.govnih.gov A deuterated PET ligand could offer advantages like reduced formation of brain-penetrant radiometabolites, leading to a clearer signal. nih.gov

Functional Assays Utilizing Reporter Gene Systems

Functional assays are designed to measure the biological response elicited by a ligand upon binding to its receptor. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. abcam.comnih.gov The functional potency of CCPA has been demonstrated in assays measuring the inhibition of forskolin-stimulated cAMP production, where it exhibits an IC50 value of approximately 33 nM. nih.govcaymanchem.com

Reporter gene assays are a sophisticated and widely used method to quantify receptor activation. promega.comyoutube.com In this system, cells are engineered to express the receptor of interest (e.g., the A1 adenosine receptor) and a reporter gene linked to a response element that is sensitive to the receptor's signaling pathway. For a Gi-coupled receptor like A1AR, the signaling cascade can be linked to a reporter gene, such as luciferase, through a cyclic AMP response element (CRE). youtube.com When an agonist like 2-Chloro-N6-cyclopentyl-d4 Adenosine activates the A1 receptor, the resulting decrease in cAMP would lead to a measurable change in the expression of the luciferase reporter protein. youtube.com The light output from the luciferase reaction is directly proportional to the level of receptor activation, providing a highly sensitive and quantitative readout. promega.com

The use of 2-Chloro-N6-cyclopentyl-d4 Adenosine in these assays would be to generate precise dose-response curves to determine its efficacy and potency (EC50). The deuterated compound is expected to have very similar pharmacological properties to its non-deuterated counterpart, making it an excellent tool for these detailed functional characterizations. Such assays are crucial in drug discovery for screening large libraries of compounds and for detailed pharmacological profiling of lead candidates. youtube.com

Optogenetic and Chemogenetic Approaches for Receptor Activation Studies

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific cell populations, often neurons, in living organisms. nih.govnih.gov

Optogenetics uses light to control cells that have been genetically modified to express light-sensitive ion channels or pumps (opsins). nih.gov This method offers millisecond-timescale control over neuronal firing. nih.gov

Chemogenetics , particularly the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, involves introducing a genetically engineered receptor into specific cells. youtube.com This designer receptor is unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, synthetic ligand. youtube.com

While optogenetics is less directly applicable to studying the effects of a specific chemical compound, chemogenetics offers a platform to mimic and explore the downstream consequences of activating a particular signaling pathway in a cell-type-specific manner. For instance, researchers could express a Gi-coupled DREADD in a specific neuronal population that normally expresses A1 adenosine receptors. Activating this DREADD with its designer drug would replicate the intracellular signaling cascade initiated by an A1 agonist like 2-Chloro-N6-cyclopentyl-d4 Adenosine (i.e., inhibition of adenylyl cyclase). This allows for the dissection of the specific behavioral or physiological roles of A1 receptor signaling in that particular circuit, without the confounding effects of the agonist acting on A1 receptors in other brain regions.

Conversely, while not a "designer drug," a highly selective and potent agonist like 2-Chloro-N6-cyclopentyl-d4 Adenosine could be used in conjunction with virally-mediated expression of the A1 adenosine receptor itself in a cell type that does not normally express it. This would turn the A1AR into a "chemogenetic" tool to study the effects of introducing inhibitory Gi/o signaling into a specific circuit. The deuterated form could be advantageous in such in-vivo studies if it possesses improved metabolic stability, leading to more consistent and predictable effects.

Molecular Modeling and Computational Simulations of Receptor-Ligand Interactions

Molecular modeling and computational simulations have become indispensable tools for understanding the structural basis of receptor-ligand interactions and for rational drug design. eurekaselect.com With the availability of high-resolution crystal structures of adenosine receptors, particularly the A1AR in its active and inactive states, it is possible to perform detailed in-silico studies. nih.govresearchgate.net

These computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of agonists like CCPA into the A1AR binding pocket help to identify the key amino acid residues responsible for its high affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the receptor-ligand complex over time. nih.gov These simulations can reveal how the binding of an agonist induces the conformational changes in the receptor necessary for G-protein coupling and activation. researchgate.net They can also help to understand the role of water molecules and the lipid bilayer in ligand binding and receptor function. semanticscholar.org

The study of 2-Chloro-N6-cyclopentyl-d4 Adenosine within this framework is particularly interesting. While the substitution of hydrogen with deuterium (B1214612) is a very subtle structural change, it can influence the vibrational modes of C-H bonds and may lead to a kinetic isotope effect (KIE). This effect could potentially alter the kinetics of binding (on- and off-rates) or the metabolic breakdown of the compound. Computational simulations can be employed to predict and analyze these subtle KIEs, offering a deeper understanding of the energetic landscape of the receptor-ligand interaction.

In Situ Hybridization and Immunocytochemistry for Receptor Expression Profiling

To fully understand the physiological role of a compound like 2-Chloro-N6-cyclopentyl-d4 Adenosine, it is essential to know where its target receptor is located. In situ hybridization (ISH) and immunocytochemistry (ICC) are two powerful techniques for visualizing the distribution of the A1 adenosine receptor at the mRNA and protein levels, respectively.

In Situ Hybridization (ISH): This technique uses labeled nucleic acid probes that are complementary to the messenger RNA (mRNA) sequence of the target receptor (in this case, the ADORA1 gene). nih.govyoutube.com The binding of the probe to the mRNA can be visualized, revealing which cells are actively transcribing the gene for the A1 receptor. nih.gov This provides information on the potential for cells to produce the receptor. Studies have used ISH to show that A1R mRNA is expressed in neurons in various brain regions, including the dorsal horn of the spinal cord.

Immunocytochemistry (ICC) / Immunohistochemistry (IHC): This method utilizes antibodies that specifically recognize and bind to the A1 adenosine receptor protein itself. nih.govabcam.comthermofisher.com The antibody is tagged with a fluorescent dye or an enzyme that produces a colored precipitate, allowing for the direct visualization of the receptor protein's location within cells and tissue sections. youtube.com IHC studies have provided detailed maps of A1 receptor protein expression, confirming high levels in the hippocampus, cerebellum, and cerebral cortex, and have identified specific labeled cells and their processes. nih.govnih.gov

These methodologies provide the anatomical and cellular context for the actions of 2-Chloro-N6-cyclopentyl-d4 Adenosine. By knowing which specific cells and brain circuits express the A1 receptor, researchers can better interpret the functional outcomes observed in both in-vitro and in-vivo experiments with this potent agonist.

Data Tables

Table 1: Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA) at Adenosine Receptors

Receptor SubtypeKi (nM)Source
Human A10.8 - 0.83 caymanchem.comrndsystems.com
Rat A10.4 nih.gov
Human A2A2300 rndsystems.com
Rat A2A3900 nih.gov
Human A338 - 42 wikipedia.orgrndsystems.com

Table 2: Functional Potency of 2-Chloro-N6-cyclopentyladenosine (CCPA)

AssayReceptorPotency (nM)Source
Inhibition of Adenylate Cyclase (IC50)Rat A133 nih.govcaymanchem.com
Stimulation of Adenylate Cyclase (EC50)Human A2A3500 nih.gov
Decrease in Heart Rate (EC50)Rat Atria (A1)8.2 caymanchem.com

Future Directions and Emerging Research Avenues for Deuterated Adenosine Analogs

Development of Novel Deuterated Probes for Specific Adenosine (B11128) Receptor Subtypes

The development of selective ligands for adenosine receptor subtypes (A1, A2A, A2B, and A3) is crucial for understanding their physiological roles and for designing targeted therapies. sigmaaldrich.comsigmaaldrich.com 2-Chloro-N6-cyclopentyladenosine (CCPA), the non-deuterated parent compound of 2-Chloro-N6-cyclopentyl-d4 Adenosine, is a highly potent and selective agonist for the A1 adenosine receptor. nih.govtocris.com

The deuteration of CCPA to create 2-Chloro-N6-cyclopentyl-d4 Adenosine is not expected to significantly alter its fundamental receptor selectivity, as the core pharmacophore responsible for receptor interaction remains unchanged. However, the introduction of deuterium (B1214612) can offer advantages in the development of novel research probes. The increased mass of deuterium can be beneficial in certain analytical techniques, and the altered metabolic stability can lead to a longer-acting probe, which is advantageous for in vivo imaging studies or prolonged receptor occupancy assays.

Future research will likely focus on synthesizing a broader range of deuterated adenosine analogs, including antagonists, to target all four receptor subtypes with high specificity. These deuterated probes could be instrumental in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to visualize receptor distribution and density in healthy and diseased tissues, providing invaluable insights into conditions like neurodegenerative diseases, cancer, and inflammatory disorders. sigmaaldrich.com

Table 1: Receptor Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA)

Receptor Subtype (Human)K_i (nM)
A10.8
A2A2300
A342

This data is for the non-deuterated parent compound, CCPA. The binding affinity of the d4 version is expected to be similar. abcam.comrndsystems.com

Integration with Multi-Omics Approaches for Systems-Level Understanding

The era of systems biology necessitates a holistic understanding of how drugs interact with complex biological systems. nih.gov Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform to elucidate the comprehensive effects of a drug. nih.gov Deuterated adenosine analogs like 2-Chloro-N6-cyclopentyl-d4 Adenosine can play a pivotal role in such integrated studies.

By using a deuterated standard, researchers can more accurately trace the metabolic fate of the compound and its downstream effects on various cellular pathways. For instance, in metabolomics studies, the distinct mass of the deuterated analog allows for its unambiguous identification and quantification amidst a complex background of endogenous metabolites. nih.gov This is particularly valuable for understanding how activation of the A1 adenosine receptor by 2-Chloro-N6-cyclopentyl-d4 Adenosine modulates metabolic networks in different cell types or tissues.

Future research will likely involve the use of 2-Chloro-N6-cyclopentyl-d4 Adenosine in combination with multi-omics profiling to:

Identify novel biomarkers of A1 adenosine receptor activation.

Uncover previously unknown off-target effects.

Build predictive models of drug response and toxicity.

Gain a deeper understanding of the systems-level impact of modulating adenosine signaling.

Elucidating Mechanisms of Action in Understudied Pathophysiological Contexts (Preclinical)

The parent compound, CCPA, has been instrumental in preclinical studies investigating the role of the A1 adenosine receptor in various conditions, including cardiac hypertrophy and ethanol (B145695) withdrawal syndrome. nih.govnih.gov The deuterated analog, 2-Chloro-N6-cyclopentyl-d4 Adenosine, offers the potential for more refined preclinical investigations.

The key advantage of deuteration lies in its ability to slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and more stable plasma concentrations of the drug, which is highly desirable in preclinical models that require sustained receptor activation to observe a therapeutic effect.

Future preclinical research utilizing 2-Chloro-N6-cyclopentyl-d4 Adenosine could focus on:

Neuroprotection: Investigating the potential of sustained A1 receptor activation to protect against neuronal damage in models of stroke, traumatic brain injury, and neurodegenerative diseases.

Chronic Pain: Exploring the efficacy of long-acting A1 agonism in models of neuropathic and inflammatory pain.

Metabolic Disorders: Examining the role of the A1 receptor in regulating glucose homeostasis and insulin (B600854) sensitivity in models of diabetes and obesity.

Interestingly, while CCPA is a potent A1 agonist, it has also been shown to act as an antagonist at the A3 adenosine receptor. nih.govnih.gov This dual activity could be further explored in preclinical models where the interplay between A1 and A3 signaling is relevant.

Table 2: Functional Activity of 2-Chloro-N6-cyclopentyladenosine (CCPA)

AssayReceptorEffectIC50/EC50 (nM)
Adenylate Cyclase InhibitionRat A1Agonist33
Adenylate Cyclase StimulationHuman A2Partial Agonist3500
Phosphoinositide TurnoverHuman A3No Agonist Effect-
Antagonism of Cl-IB-MECAHuman A3AntagonistK_B = 5.0

This data is for the non-deuterated parent compound, CCPA. nih.govd-nb.info

Advancements in Analytical Techniques for Endogenous Adenosine and its Modulators Using Deuterated Standards

Accurate quantification of endogenous adenosine and its modulators is essential for understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose. caymanchem.com The use of stable isotope-labeled internal standards, such as 2-Chloro-N6-cyclopentyl-d4 Adenosine, is critical for achieving high accuracy and precision in LC-MS-based quantification.

The d4-labeled compound serves as an ideal internal standard because it has nearly identical physicochemical properties to the non-deuterated analyte but is distinguishable by its mass. This allows for correction of any variability in sample preparation and instrument response, leading to more reliable and reproducible results.

Future advancements in this area will likely involve the development of a suite of deuterated adenosine receptor ligands to serve as a toolkit of analytical standards for:

Quantifying a wide range of adenosine analogs in biological matrices.

Conducting pharmacokinetic and drug metabolism studies with greater accuracy.

Developing and validating new bioanalytical methods for purinergic research.

Exploration of Stereoisomeric Effects and Deuteration Position Specificity on Receptor Interactions

The stereochemistry of a ligand can have a profound impact on its interaction with a biological target. Similarly, the specific position of deuteration within a molecule can influence its metabolic fate and, in some cases, its pharmacological activity.

While the d4 designation in 2-Chloro-N6-cyclopentyl-d4 Adenosine suggests deuteration on the cyclopentyl ring, future research could explore the synthesis of analogs with deuterium at other positions, such as on the ribose sugar or the purine (B94841) ring. This would allow for a systematic investigation of how the position of deuteration affects:

Metabolic Stability: Identifying the primary sites of metabolic attack and strategically placing deuterium to block these pathways.

Receptor Binding and Activation: While less common, the position of deuteration could subtly influence the conformational dynamics of the ligand and its interaction with the receptor binding pocket.

Stereoselectivity: Investigating whether deuteration can influence the stereoselective metabolism of chiral adenosine analogs.

By systematically exploring these structure-activity relationships, researchers can fine-tune the properties of deuterated adenosine analogs to create even more powerful and specific tools for research and therapeutic development.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of 2-Chloro-N6-cyclopentyl-d4 Adenosine?

Q. How should 2-Chloro-N6-cyclopentyl-d4 Adenosine be stored to prevent deuterium exchange or degradation?

  • Methodological Answer : Store lyophilized forms at -20°C in anhydrous conditions. Solutions should use deuterated solvents (e.g., DMSO-d6) and be kept at 0–6°C to minimize deuterium loss. Avoid repeated freeze-thaw cycles, as these accelerate isotopic exchange .

Q. What protocols are used to synthesize 2-Chloro-N6-cyclopentyl-d4 Adenosine with high isotopic purity?

  • Methodological Answer : Deuterium labeling typically involves catalytic deuteration of precursor molecules (e.g., cyclopentyl groups) under controlled H₂/D₂ exchange conditions. Post-synthesis, purification via reverse-phase HPLC with deuterated mobile phases ensures removal of non-deuterated byproducts .

Advanced Research Questions

Q. How can researchers evaluate kinetic isotope effects (KIEs) of deuterium substitution on adenosine receptor binding affinity?

  • Methodological Answer : Competitive radioligand binding assays using A₁/A₃ adenosine receptors are ideal. Compare IC₅₀ values of deuterated vs. non-deuterated analogs. For example, reduced binding affinity in deuterated forms may indicate steric or electronic perturbations. Use nonlinear regression to quantify KIEs and validate with molecular dynamics simulations .

Q. What strategies resolve contradictions in metabolic stability data for 2-Chloro-N6-cyclopentyl-d4 Adenosine across preclinical models?

  • Methodological Answer : Discrepancies often arise from interspecies enzyme variability (e.g., adenosine deaminase activity). Use parallel in vitro assays (hepatocyte microsomes from human/rodent sources) and in vivo pharmacokinetic studies. Normalize data to protein content (Folin phenol method ) and apply ANOVA to identify species-specific metabolic pathways .

Q. How does deuterium labeling impact the compound’s pharmacokinetic (PK) profile in vivo?

  • Methodological Answer : Conduct comparative PK studies in rodent models using deuterated vs. non-deuterated forms. Monitor plasma half-life (t₁/₂) via LC-MS/MS. Deuterium’s mass effect may slow metabolism (e.g., via CYP450 enzymes), increasing t₁/₂. Use compartmental modeling to assess absorption/distribution differences .

Methodological Best Practices

  • Experimental Design : Clearly define independent variables (e.g., deuterium position) and dependent variables (e.g., receptor binding affinity) in research questions .
  • Data Validation : Cross-reference findings with authoritative databases (e.g., PubChem, ECHA) to confirm chemical properties and safety protocols .
  • Ethical Compliance : Obtain institutional approvals for in vivo studies and adhere to safety guidelines (e.g., PPE, waste disposal) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.